5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQJBVOOTCWMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109229-08-5 | |
| Record name | 3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Iminoester Formation and Cyclization
The intermediate 3 is treated with triethyl orthoformate or triethyl orthoacetate under reflux to form iminoester derivatives 4a and 4b . These intermediates are then cyclized using hydrazine hydrate in ethanol, producing 5a and 5b , which feature the critical pyrimidinone ring. Spectral characterization of 5b confirms the structure: IR spectra show N–H stretching at 3450 cm⁻¹ and C=O stretching at 1670 cm⁻¹, while ¹H-NMR reveals a singlet at δ=2.20 ppm for the methyl group and δ=5.13 ppm for the primary amine.
Condensation with Aromatic Aldehydes
The final step involves condensing 5a and 5b with substituted aromatic aldehydes to yield derivatives 6a–k and 7a–k . For instance, reaction with 2,6-dichlorobenzaldehyde produces 6k and 7k , which exhibit potent antimycobacterial activity (MIC = 11–22 µM). The dihydrochloride form is obtained by treating the free base with hydrogen chloride in dioxane, followed by recrystallization.
Enamine-Mediated Synthesis via Hydrazine Cyclization
An alternative route, disclosed in patent CN102924452B, bypasses the Gewald reaction and instead utilizes enamine intermediates. Starting with N-R-3-piperidone (A-SM) , enamine formation is achieved using pyrrolidine or morpholine in toluene. The enamine A-1 reacts with ethyl glyoxylate to generate A-2a and A-2b , which undergo hydrazine-mediated cyclization to form the pyridazinone core. While this method initially targets pyridazinones, substituting hydrazine with urea or thiourea redirects the pathway toward pyrimidinones.
Key Reaction Steps and Optimization
The enamine A-1 reacts with ethyl glyoxylate at reflux to yield A-2a (N-R-5,6-dihydro-4H-furo[2,3-c]pyridin-2-one) and A-2b (trans-N-R-5-amino-1-yl-2,3-dihydro-1H-pyridine-4-yl ethyl acetate). Cyclization with hydrazine hydrate in acetic acid produces A-3 , which is deprotected using trifluoroacetic acid and converted to the dihydrochloride salt with HCl. For example, 7-tert-butoxycarbonyl-5,6,7,8-tetrahydro-2H-pyrido[3,4-c]pyridazin-3-one (3) is obtained in 53% yield, and subsequent deprotection yields the final compound in 91% yield.
Analytical Characterization and Comparative Data
Physical and Spectral Data
Table 1: Physical Properties of Key Intermediates and Final Compounds
| Compound | Molecular Weight (g/mol) | Melting Range (°C) | Yield (%) |
|---|---|---|---|
| 5b | 248.3 | 220–222 | 85 |
| 6k | 392.9 | 190–192 | 82 |
| 7k | 406.3 | 181–183 | 80 |
| A | 186.6 (free base) | >250 (HCl salt) | 91 |
Spectral data for the dihydrochloride salt include:
Comparative Methodological Efficiency
| Parameter | Gewald Method | Enamine Method |
|---|---|---|
| Total Steps | 5 | 4 |
| Overall Yield (%) | 65–85 | 53–91 |
| Key Advantage | Scalability | Avoiding Bromination |
| Limitation | Thieno Byproducts | Protecting Group Removal |
Discussion of Synthetic Challenges and Innovations
The Gewald method offers high yields but requires careful control to minimize thieno byproducts. In contrast, the enamine route simplifies the synthesis by eliminating low-yielding bromination steps, though it introduces challenges in protecting group management . Both methods highlight the importance of cyclization agents (hydrazine vs. urea) and acid catalysts (acetic acid vs. trifluoroacetic acid) in directing ring formation.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The compound undergoes SNAr reactions at electrophilic positions activated by electron-withdrawing groups. For example:
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Chlorine substitution at the C4 position reacts with thiol-containing nucleophiles (e.g., 1,3,4-thiadiazole-aryl ureas) in ethanol at 50°C using DBU as a base, yielding derivatives with antiproliferative activity .
-
Hydroxyl groups introduced via hydrolysis of chloro-substituted intermediates under alkaline conditions .
Table 1: SNAr Reaction Examples
| Nucleophile | Conditions | Product Application | Source |
|---|---|---|---|
| Thiadiazole-aryl urea | EtOH, DBU, 50°C | Anticancer agents | |
| Hydroxide ion | Aqueous NaOH, reflux | Hydroxylated derivatives |
Alkylation and Acylation
The secondary amines in the tetrahydropyrido ring are sites for alkylation/acylation:
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Methylation using methyl iodide in DMF with K₂CO₃ introduces N-methyl groups .
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Acylation with acetyl chloride forms amide derivatives, enhancing kinase inhibition properties.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura coupling with aryl boronic acids under inert conditions forms biaryl derivatives .
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Buchwald-Hartwig amination introduces aryl amine groups for kinase-targeted modifications .
Key Catalyst Systems
Oxidation and Reduction
-
Oxidation of the tetrahydropyrido ring with KMnO₄ or H₂O₂ yields fully aromatic pyrido[4,3-d]pyrimidines .
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Hydrogenation using Pd/C under H₂ reduces double bonds in fused rings, altering electron density .
Cyclization and Ring-Opening
-
Cyclization with POCl₃ and DBU forms tricyclic structures like thieno[2,3-d]pyrimidines .
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Ring-opening under acidic conditions (HCl/EtOH) generates linear intermediates for further functionalization .
Table 2: Cyclization Reactions
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| POCl₃/DBU | Toluene, 50°C | Thienopyrimidine derivatives | |
| Formamidine | DMF, 100°C | Fused pyrimidine analogs |
Mechanistic Insights
-
Electron-Deficient Sites : The pyrimidine ring’s C2 and C4 positions are electrophilic due to adjacent nitrogen atoms, favoring SNAr .
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Solubility Effects : The dihydrochloride form improves solubility in polar solvents, facilitating reactions like alkylation in DMF.
Comparative Reaction Data
| Reaction Type | Optimal Catalyst/Reagent | Yield Range | Key Application |
|---|---|---|---|
| SNAr | DBU in EtOH | 65–85% | Anticancer derivatives |
| Suzuki Coupling | Pd(OAc)₂/XPhos | 70–90% | Biaryl inhibitors |
| Hydrogenation | Pd/C, H₂ | >90% | Saturated analogs |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that derivatives of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibit antimicrobial properties. For instance, studies have shown that certain modifications to the compound can enhance its efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
1.2 Anticancer Properties
The compound has also been investigated for its potential anticancer effects. Specific derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo. These compounds target specific pathways involved in cell proliferation and apoptosis, making them candidates for further development as chemotherapeutic agents .
1.3 Neurological Applications
Recent studies suggest that 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and may hold promise for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Synthetic Applications
2.1 Building Block in Organic Synthesis
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine serves as a versatile building block in organic synthesis. It can undergo various chemical transformations such as alkylation, acylation, and cyclization reactions to produce more complex molecules. These reactions are crucial for developing new pharmaceuticals and agrochemicals .
2.2 Heterocyclic Chemistry
The compound is a valuable precursor in the synthesis of other heterocyclic compounds. It can participate in cross-coupling reactions and nucleophilic substitutions that are fundamental in constructing diverse heterocyclic frameworks used in drug discovery .
Industrial Applications
3.1 Material Science
In material science, 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives are being explored for their potential use in the development of polymers and nanomaterials. Their unique electronic properties may contribute to enhanced conductivity and stability in electronic applications .
3.2 Agrochemical Development
The compound's biological activity makes it a candidate for developing new agrochemicals aimed at pest control and plant growth regulation. Its ability to interact with biological systems can be harnessed to create effective pesticides with specific modes of action .
Case Studies
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may inhibit kinase enzymes, leading to reduced phosphorylation of downstream proteins and altered cellular signaling.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride
- Molecular Formula : C₇H₁₁Cl₂N₃O (dihydrochloride salt)
- Molecular Weight : 208.09 g/mol (anhydrous)
- CAS Numbers :
- Purity : ≥95% (commercial sources)
- Key Properties :
Structural Features: The compound consists of a bicyclic pyrido-pyrimidinone core with a partially saturated pyridine ring. The dihydrochloride salt enhances solubility for pharmacological applications .
Comparison with Structurally Similar Compounds
Structural Analogues in BET Bromodomain Inhibition
Compounds with a thieno[2,3-d]pyrimidinone core (e.g., CRCM5484 series) share structural similarity but incorporate a sulfur atom in the fused ring system. Key differences include:
Key Findings :
Pyrido-Pyrimidinones as GPR119 Agonists
Pyrido[3,4-d]pyrimidinone analogs (e.g., ST-4098) and pyrido[4,3-d]pyrimidinones (e.g., 5,6,7,8-THP-dihydrochloride) differ in nitrogen positioning, affecting pharmacological activity:
Key Findings :
- 6-Substituted pyrido[4,3-d]pyrimidinones show moderate GPR119 agonism, while 7-substituted pyrido[3,4-d]pyrimidinones exhibit higher potency .
Biological Activity
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is a heterocyclic compound with significant potential in medicinal chemistry. This compound has been studied for its biological activities, particularly in the context of cancer treatment and other therapeutic applications. The following sections provide a detailed overview of its biological activity, including synthesis methods, pharmacological evaluations, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H9N3O·2HCl
- Molecular Weight : 208.09 g/mol
- CAS Number : 157327-49-6
- Purity : 97% .
Antiproliferative Effects
Research indicates that compounds similar to 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one exhibit potent antiproliferative properties. A study demonstrated that specific derivatives showed IC50 values less than 40 nM against various cancer cell lines. Notably, compound 4 from a related series exhibited an IC50 of 9.0 nM in MDA-MB-435 cells, indicating strong antiproliferative activity .
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| 4 | 9.0 | MDA-MB-435 |
| 5 | 15 | MDA-MB-231 |
| 6 | 53 | HeLa |
The mechanism underlying the antiproliferative effects involves microtubule depolymerization. Compounds that caused significant microtubule disruption were further evaluated for their cytotoxic effects. For instance, at a concentration of 10 µM, several compounds led to over 50% microtubule depolymerization . This mechanism is crucial as it interferes with the normal mitotic processes in cancer cells.
Study on KDM Inhibition
A notable study explored the potential of pyrido[3,4-d]pyrimidinones as inhibitors of the KDM4 and KDM5 subfamilies of histone demethylases. The research highlighted that specific modifications to the C8 position of the pyrido[3,4-d]pyrimidinone scaffold resulted in compounds with sub-nanomolar affinity for these targets (Ki values of 0.004 and 0.007 μM) . This suggests that structural optimization can enhance biological activity significantly.
LHRH Antagonist Development
Another research avenue focused on developing non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor using thienopyrimidine derivatives. The findings indicated that modifications to the pyrimidine core could yield highly potent antagonists with effective oral bioavailability . Such insights underline the versatility of this chemical structure in drug development.
Q & A
Q. What are the established synthesis protocols for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride?
- Methodological Answer : The compound is typically synthesized via reductive amination or cyclization reactions. For example:
- Step 1 : React pyrimidine precursors with HCl under controlled dehydration conditions to form the tetrahydropyrido-pyrimidine core.
- Step 2 : Purify intermediates using column chromatography (silica gel, methanol/dichloromethane eluent).
- Step 3 : Final dihydrochloride salt formation is achieved by treating the free base with HCl in tetrahydrofuran (THF) at 0–5°C .
- Key Reagents : Sodium triacetoxyborohydride (for reductive steps), dimethylamine hydrochloride (for functionalization) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a multi-technique approach:
- HPLC : Confirm ≥97% purity using a C18 column with UV detection at 254 nm (method validated per ICH guidelines) .
- NMR/LCMS : Verify molecular structure (e.g., ¹H NMR for hydrogen environments, LCMS for molecular ion peak matching m/z 208.09) .
- Thermal Analysis : DSC/TGA to assess decomposition behavior (decomposition onset: 206–211°C) .
Table 1 : Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 206–211°C (decomposition) | |
| Molecular Weight | 208.09 g/mol | |
| Storage Conditions | 2–8°C, desiccated |
Q. What are the optimal storage conditions to maintain its stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers with desiccants. Avoid repeated freeze-thaw cycles, as hygroscopicity may lead to hydrolysis. Stability studies show <2% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent systems). To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition studies) and solvent controls (DMSO ≤0.1%).
- Orthogonal Validation : Combine enzymatic assays with cellular viability tests (e.g., MTT assays) to confirm target-specific effects .
- Meta-Analysis : Compare structural analogs (e.g., 7-benzyl derivatives in antimicrobial studies) to identify substituent-dependent activity trends .
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Methodological Answer :
- Salt Form Screening : Test alternative salt forms (e.g., phosphate, citrate) while retaining dihydrochloride’s crystallinity .
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility without precipitation.
- pH Adjustment : Prepare buffered solutions (pH 4–5) to stabilize the protonated form, improving bioavailability .
Q. How to investigate structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Position-Specific Modifications : Synthesize derivatives with substitutions at positions 2 (methyl), 7 (benzyl), or 8 (chloro) to assess impact on bioactivity .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase domains).
- In Vitro/In Vivo Correlation : Compare IC₅₀ values in enzymatic assays with pharmacokinetic profiles in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
